molecular formula C18H24O B1667714 Bakuchiol CAS No. 10309-37-2

Bakuchiol

Cat. No.: B1667714
CAS No.: 10309-37-2
M. Wt: 256.4 g/mol
InChI Key: LFYJSSARVMHQJB-QIXNEVBVSA-N
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Description

Bakuchiol is a natural compound extracted from the seeds and leaves of the plant Psoralea corylifolia, commonly known as babchi. It is a meroterpenoid, which means it has a partial terpenoid structure. This compound has gained significant attention in recent years due to its broad range of biological and pharmacological properties, including antioxidant, anti-inflammatory, and anti-aging effects .

Mechanism of Action

Bakuchiol, a natural meroterpenoid extracted from Psoralea corylifolia, has been recognized for its broad range of biological and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, and immune-suppressive activities . It has also been recognized for its retinol-like functionality in skincare .

Mode of Action

This compound interacts with its targets through its unique structural features. It possesses a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . This terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage enhances its antioxidant activity .

Biochemical Pathways

This compound has been found to regulate the TLR4/MyD88/NF-κB and Keap1/Nrf2/HO-1 pathways, protecting against LPS-induced acute lung injury . It also represses neuroinflammation responses via downregulation of the p38 MAPK/ERK signaling pathway .

Pharmacokinetics

This compound undergoes a significant degree of first-pass metabolism, forming covalent bonds with endogenous molecules such as glycine and glucuronic acid through the phenolic hydroxyl group . The pharmacokinetics of this compound was fitted with a two-compartment model and it was eliminated relatively slowly in rats .

Result of Action

This compound has demonstrated a wide range of molecular and cellular effects. It can suppress inflammatory responses, control leukocytic functions such as eicosanoid production, migration, and degranulation in the inflammatory site . It also showed evidence for the multidirectional efficacy against cellular hallmarks of skin aging .

Action Environment

The action of this compound can be influenced by environmental factors. Its physicochemical properties require and benefit from the development of innovative skin delivery systems that allow its encapsulation . Moreover, this compound has been found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .

Biochemical Analysis

Biochemical Properties

Bakuchiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosinase, an enzyme involved in melanin production. This compound inhibits tyrosinase activity, thereby reducing melanin synthesis and helping to lighten hyperpigmented areas of the skin . Additionally, this compound has been shown to modulate the activity of collagen and extracellular matrix synthesis enzymes, promoting skin elasticity and firmness .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It enhances cell turnover by promoting the replacement of dead skin cells with new ones, which helps improve skin texture and tone . This compound also stimulates collagen production, leading to increased skin plumpness and reduced appearance of fine lines and wrinkles . Furthermore, this compound acts as an antioxidant, protecting cells from damage caused by environmental and ultraviolet (UV) exposure . It also influences cell signaling pathways, such as the retinoic acid receptors, and regulates gene expression related to skin health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, reducing melanin production . This compound also modulates the retinoic acid receptors, leading to the upregulation of collagen and extracellular matrix synthesis enzymes . Additionally, this compound has been shown to inhibit the activity of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism . These interactions contribute to this compound’s anti-aging, anti-inflammatory, and skin-brightening effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro release studies have shown that this compound exhibits a cumulative release over a 24-hour period, indicating its sustained activity . Stability assessments have demonstrated that this compound remains stable at 5°C for at least 90 days . Long-term studies have also indicated that this compound maintains its efficacy in promoting skin health and reducing hyperpigmentation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound treatment at dosages of 10 and 20 mg/kg reduces nasal symptoms in mice with allergic rhinitis . Higher dosages of this compound have been associated with decreased levels of pro-inflammatory cytokines, immunoglobulins, and histamine in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The aromatic ring of this compound is derived from the phenylpropane pathway, while the monoterpene side chain is derived from the mevalonate pathway (MVA) . This compound interacts with enzymes such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key intermediates in the MVA pathway . These interactions contribute to the biosynthesis and metabolic activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in transfersomes, which are vesicular delivery systems that enhance its skin permeation and retention . In vitro and ex vivo studies have shown that this compound exhibits high encapsulation efficiency and sustained release, leading to increased retention within the skin layers . These properties make this compound an effective ingredient for topical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize within the skin cells, where it interacts with various cellular components . It modulates the activity of enzymes involved in melanin production and collagen synthesis, leading to its skin-brightening and anti-aging effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia using solvents like petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another method involves the use of silica gel column chromatography to isolate this compound from the crude extract .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether. The solvent is then recovered, and the this compound extract is further purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions

Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It has a phenolic hydroxyl group that can participate in these reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJSSARVMHQJB-QIXNEVBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035664
Record name Bakuchiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10309-37-2
Record name (+)-Bakuchiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10309-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bakuchiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bakuchiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bakuchiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAKUCHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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